7-Epi-10-Desacetyl-Paclitaxel
Overview
Description
10-Deacetyltaxol is a derivative of paclitaxel, a well-known anticancer agent. It is a taxane compound isolated from the bark of yew trees, specifically from the species Taxus wallichiana. This compound is significant due to its role as a precursor in the semi-synthesis of paclitaxel, which is used in the treatment of various cancers, including breast, ovarian, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Deacetyltaxol can be synthesized through the bioconversion of 7-β-xylosyl-10-deacetyltaxol using engineered yeast strains. The bioconversion process involves the use of a glycoside hydrolase gene from Lentinula edodes, which facilitates the removal of the xylosyl group . The reaction conditions include the use of dimethyl sulfoxide, antifoam supplements, and specific substrate concentrations to optimize the yield .
Industrial Production Methods: The industrial production of 10-Deacetyltaxol involves large-scale biocatalysis processes. The optimized bioconversion process can achieve high yields, with a reported 93-95% bioconversion efficiency in a 10-liter reaction volume . This method bridges the gap between basic research and commercial utilization, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyltaxol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 10-Deacetyltaxol, which can be further utilized in the synthesis of paclitaxel and other related compounds .
Scientific Research Applications
10-Deacetyltaxol has numerous applications in scientific research, including:
Mechanism of Action
10-Deacetyltaxol promotes the polymerization of tubulin, a protein that forms microtubules. By stabilizing microtubules, it inhibits their depolymerization, which is essential for cell division. This mechanism leads to mitotic arrest and apoptosis in cancer cells, making it an effective anticancer agent . The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its potent anticancer properties.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative used in the treatment of prostate cancer.
Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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